2-(3,5-difluorophenyl)cyclopentan-1-one
Description
2-(3,5-Difluorophenyl)cyclopentan-1-one is a fluorinated cyclopentanone derivative characterized by a cyclopentanone core substituted with a 3,5-difluorophenyl group at the 2-position. The fluorine atoms on the phenyl ring confer electron-withdrawing properties, which may enhance stability, alter reactivity, and influence intermolecular interactions such as dipole-dipole forces or π-π stacking .
Properties
Molecular Formula |
C11H10F2O |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H10F2O/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10H,1-3H2 |
InChI Key |
WFOVBAKXBUQGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with a 3,5-difluorophenyl reagent under specific conditions. One common method is the Friedel-Crafts acylation, where cyclopentanone reacts with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-difluorophenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- Electronic Effects : Methyl groups are electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing nature of fluorine, which polarizes the aromatic system and may enhance electrophilic substitution resistance in the difluoro compound.
- Steric Considerations : Methyl groups introduce steric bulk, which may hinder rotational freedom or binding interactions in molecular recognition processes.
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione
Structural Differences :
Functional Implications :
- Reactivity: The diketone structure enables chelation with metal ions, a property absent in cyclopentanone derivatives.
N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-Yl]-3,5-Difluorophenyl}Ethyl]-L-Alanine Derivatives
Structural Differences :
- Complexity: Incorporates a pyridinone ring, alanine side chain, and additional fluorinated benzoyl groups .
- Functional Groups : Multiple fluorine atoms and heterocyclic systems enhance metabolic stability and binding specificity in pharmaceutical contexts.
Functional Implications :
- Pharmacological Potential: Fluorination at multiple positions improves resistance to oxidative degradation and enhances interactions with hydrophobic pockets in enzymes or receptors.
- Synthetic Utility: The difluorophenylcyclopentanone moiety may serve as a precursor or intermediate in synthesizing such complex bioactive molecules .
Comparative Data Table
Research Findings and Implications
- Fluorine Impact: The 3,5-difluorophenyl group in cyclopentanone derivatives enhances thermal and oxidative stability compared to non-fluorinated analogs, as inferred from related fluorinated compounds in patent literature .
- Synthetic Challenges: Fluorination at the 3,5-positions requires precise control in electrophilic aromatic substitution or cross-coupling reactions, as noted in crystallography reports on fluorinated diketones .
- Biological Relevance: Fluorinated cyclopentanones may exhibit improved bioavailability compared to methyl-substituted analogs due to balanced lipophilicity and polarity .
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